3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a chemical compound known for its unique structure and properties. It is often utilized in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the use of sulfurizing reagents. One common method includes the use of 3-[(Dimethylamino)methylidene)amino]-3H-1,2,4-dithiazole-3-thione (DDTT) as a sulfurizing agent . The reaction conditions often involve the use of anhydrous solvents to prevent oxidation and ensure high yields . Industrial production methods may involve automated synthesizers to scale up the process efficiently .
Chemical Reactions Analysis
3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including sulfurization, oxidation, and substitution. Common reagents used in these reactions include iodine for oxidation and DDTT for sulfurization . The major products formed from these reactions are typically phosphorothioate linkages, which are crucial in the synthesis of oligonucleotide analogues .
Scientific Research Applications
This compound is widely used in scientific research, particularly in the synthesis of oligonucleotide analogues. It is employed as a sulfurizing reagent to prepare phosphorothioate linkages, which are essential in the development of antisense oligonucleotides (ASOs) and other therapeutic agents . Its ability to form stable solutions and its efficiency in sulfurizing RNA linkages make it a valuable tool in molecular biology and medicinal chemistry .
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its role as a sulfurizing agent. It facilitates the formation of phosphorothioate linkages by transferring sulfur atoms to the target molecules . This process enhances the stability and resistance of the resulting compounds to nucleases, making them more effective in therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one include other sulfurizing agents such as Beaucage Reagent and Lawesson’s reagent . this compound is unique in its ability to form stable solutions and its high efficiency in sulfurizing RNA linkages . This makes it particularly valuable in the synthesis of oligonucleotide analogues and other therapeutic agents.
Properties
CAS No. |
89968-11-6 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-6,7-dimethoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C13H15NO4/c1-14(2)7-10-8-5-6-9(16-3)12(17-4)11(8)13(15)18-10/h5-7H,1-4H3 |
InChI Key |
NMSGMAJBVWRUET-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C2=C(C(=C(C=C2)OC)OC)C(=O)O1 |
Origin of Product |
United States |
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